molecular formula C17H19NO5S2 B2775135 N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine CAS No. 491843-63-1

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine

Cat. No.: B2775135
CAS No.: 491843-63-1
M. Wt: 381.46
InChI Key: JEHLGPWUGZZAFN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is an organic compound that features a glycine backbone substituted with a 4-ethoxyphenyl group and a 4-(methylsulfanyl)phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine typically involves a multi-step process:

    Formation of the 4-ethoxyphenyl group: This can be achieved by ethoxylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the 4-(methylsulfanyl)phenylsulfonyl group: This involves the sulfonylation of 4-(methylsulfanyl)aniline using a sulfonyl chloride derivative.

    Coupling with glycine: The final step involves coupling the two synthesized groups with glycine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous flow synthesis: To improve reaction efficiency and scalability.

    Catalyst optimization: Using more efficient or reusable catalysts to reduce costs.

    Purification techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine exerts its effects depends on its application:

    Enzyme Inhibition: It may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate access.

    Receptor Binding: It could interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}alanine: Similar structure but with an alanine backbone.

    N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}valine: Similar structure but with a valine backbone.

Uniqueness

N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycine backbone provides flexibility, while the ethoxy and methylsulfanyl groups offer specific reactivity and binding characteristics.

Properties

IUPAC Name

2-(4-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-3-23-14-6-4-13(5-7-14)18(12-17(19)20)25(21,22)16-10-8-15(24-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHLGPWUGZZAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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